2-Methoxybenzylzinc chloride
Overview
Description
2-Methoxybenzylzinc chloride is an intermediate used in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also a model organozinc compound in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .
Synthesis Analysis
The synthesis of 2-Methoxybenzylzinc chloride involves reaction conditions with magnesium and lithium chloride in tetrahydrofuran. The ligand, Mg, LiCl, and ZnCl2 are used in a 1:2.5:1.25:1.1 molar ratio for 1 hour at 25°C .Chemical Reactions Analysis
2-Methoxybenzylzinc chloride is used as an intermediate in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also used in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .Scientific Research Applications
Synthesis of DHFR Inhibitors
2-Methoxybenzylzinc chloride serves as an intermediate in the synthesis of 2,4-diamino-6-arylmethylquinazolines , which are potential inhibitors of dihydrofolate reductase (DHFR). DHFR is an enzyme that is targeted for its role in cellular proliferation, making these inhibitors valuable in cancer research and treatment .
2. Palladium-Catalyzed Synthesis of α-Aryl Tertiary Amides This compound is used in palladium-catalyzed reactions to synthesize α-aryl tertiary amides . By reacting with carbamoyl chlorides, it helps form compounds that have applications in pharmaceuticals and agrochemicals due to their biological activities .
properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYGGPKLYQGLZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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